iNOS Gene Suppression: Triptoquinonide (as TQA) Matches Dexamethasone but Exceeds Direct Enzyme Inhibitors in mRNA Selectivity
Triptoquinonide (studied as Triptoquinone A, TQA) suppresses iNOS gene expression at the mRNA transcription level, achieving suppression efficacy comparable to the glucocorticoid dexamethasone [1]. Critically, TQA does not directly inhibit NO radicals or the iNOS enzyme itself; its mechanism is selective to transcriptional suppression of IL-1β and iNOS mRNA following LPS stimulation [1]. This contrasts with conventional iNOS enzyme inhibitors that act post-translationally on catalytic activity.
| Evidence Dimension | iNOS gene expression suppression |
|---|---|
| Target Compound Data | Suppression level comparable to dexamethasone; IC₅₀ not reported for enzyme inhibition (no direct enzyme inhibition) |
| Comparator Or Baseline | Dexamethasone (positive control) |
| Quantified Difference | Equivalent suppression efficacy to dexamethasone at comparable iNOS mRNA reduction |
| Conditions | LPS-stimulated cellular model (mRNA expression measured via RT-PCR) |
Why This Matters
Differentiates Triptoquinonide from direct iNOS inhibitors; provides a transcriptional mechanism that may avoid the compensatory feedback pathways associated with post-translational enzyme inhibition.
- [1] Niwa M, et al. Suppression of Inducible Nitric Oxide Synthase mRNA Expression by Tryptoquinone A. Biochemical and Biophysical Research Communications. 1996;224(2):579-584. doi:10.1006/bbrc.1996.1067 View Source
